[3-(4-Chlorophenyl)phenyl]methanol

Catalog No.
S1932361
CAS No.
773872-39-2
M.F
C13H11ClO
M. Wt
218.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(4-Chlorophenyl)phenyl]methanol

CAS Number

773872-39-2

Product Name

[3-(4-Chlorophenyl)phenyl]methanol

IUPAC Name

[3-(4-chlorophenyl)phenyl]methanol

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C13H11ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2

InChI Key

WBRGFIOYXJHTHH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CO

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CO

[3-(4-Chlorophenyl)phenyl]methanol, with the chemical formula C13H11ClOC_{13}H_{11}ClO, is an organic compound characterized by a colorless solid form and a distinctive benzene aroma. It is soluble in organic solvents such as ethanol and ether, but it is virtually insoluble in water. The presence of the chlorine atom on the phenyl ring contributes to its unique chemical properties and reactivity patterns, making it a subject of interest in various fields of research, particularly in organic synthesis and medicinal chemistry .

Synthesis

3-(4-Chlorophenyl)phenyl]methanol, also known as (3-Chlorophenyl)(phenyl)methanol, can be synthesized through various methods. Scientific literature describes reactions involving Grignard reagents, reductive amination, and enzymatic transformations [].

Here is an example of a Grignard reaction used to synthesize this compound:

  • Reaction of 3-bromophenylmagnesium bromide with benzaldehyde furnishes 3-(4-Chlorophenyl)phenyl]methanol [].

Biocatalysis

Research has explored the use of enzymes for the production of 3-(4-Chlorophenyl)phenyl]methanol. One study focused on the enantioselective resolution of the compound using whole cells of Nocardia corallina B-276 []. Enantioselective resolution refers to the process of separating a racemic mixture (a 50/50 mixture of mirror-image molecules) into its individual enantiomers.

Potential Applications

-(4-Chlorophenyl)phenyl]methanol is a chiral molecule, meaning it has a non-superimposable mirror-image form. Chiral molecules are of interest in various fields of scientific research, including:

  • Asymmetric synthesis: Chiral alcohols can be used as building blocks for the synthesis of other chiral molecules, which are important in the development of drugs and other pharmaceuticals [].

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert [3-(4-Chlorophenyl)phenyl]methanol into hydrocarbons, typically utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Due to the presence of the chlorine atom, nucleophilic substitution reactions are common, where reagents such as sodium hydroxide can facilitate the substitution process.

These reactions highlight its versatility as an intermediate in organic synthesis.

The synthesis of [3-(4-Chlorophenyl)phenyl]methanol typically involves chlorination reactions. One common method is the reaction of p-phenylcarbinol with a chlorinating agent such as hydrogen chloride or ferric chloride. This method allows for the selective formation of the desired product under controlled conditions. Although industrial production methods are not extensively documented, synthetic routes generally focus on achieving high yields while minimizing by-products .

The applications of [3-(4-Chlorophenyl)phenyl]methanol span various fields:

  • Organic Synthesis: It serves as an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
  • Biological Research: Its derivatives are studied for potential biological activities, contributing to drug discovery efforts.
  • Industrial Use: The compound may be utilized in reducing agents or catalysts within chemical processes .

Studies on the interactions of [3-(4-Chlorophenyl)phenyl]methanol with other compounds have revealed its potential influence on metabolic pathways. Its role as a CYP1A2 inhibitor suggests that it may affect the metabolism of co-administered drugs that are substrates for this enzyme. Understanding these interactions is crucial for evaluating its safety and efficacy in therapeutic applications .

Several compounds share structural similarities with [3-(4-Chlorophenyl)phenyl]methanol. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
(4-Chlorophenyl)(phenyl)methanolC13H11ClOC_{13}H_{11}ClOChlorine at para position affects reactivity differently
(2-Chlorophenyl)(phenyl)methanolC13H11ClOC_{13}H_{11}ClOChlorine at ortho position leads to different steric effects
(3-Bromophenyl)(phenyl)methanolC13H11BrOC_{13}H_{11}BrOBromine substitution alters electronic properties

The positioning of the chlorine atom on the phenyl ring in [3-(4-Chlorophenyl)phenyl]methanol significantly influences its reactivity compared to its isomers. This specificity can lead to distinct behavior in substitution and oxidation reactions, marking it as a unique compound within its class .

XLogP3

3.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

[3-(4-chlorophenyl)phenyl]methanol

Dates

Last modified: 08-16-2023

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